molecular formula C7H5BrClFO3S B1377406 4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride CAS No. 1443979-74-5

4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride

Cat. No.: B1377406
CAS No.: 1443979-74-5
M. Wt: 303.53 g/mol
InChI Key: NHUNHVWVWOIQFW-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H5BrClFO3S and a molecular weight of 303.53 g/mol. This compound is characterized by the presence of a benzene ring substituted with bromine, fluorine, and methoxy groups, as well as a sulfonyl chloride functional group. It is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride typically involves the following steps:

    Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

    Chemical Reactions Analysis

    Types of Reactions: 4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:

    • Oxidation: The compound can be oxidized to form corresponding sulfonyl oxide derivatives.

    • Reduction: Reduction reactions can lead to the formation of the corresponding amine derivatives.

    • Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles.

    Common Reagents and Conditions:

    • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

    • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

    • Substitution: Nucleophiles like amines, alcohols, and thiols are used, often in the presence of a base.

    Major Products Formed:

    • Sulfonyl Oxides: Formed through oxidation reactions.

    • Amine Derivatives: Formed through reduction reactions.

    • Substitution Products: Various nucleophilic substitution products can be formed depending on the nucleophile used.

    Scientific Research Applications

    4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride is widely used in scientific research due to its unique chemical properties. Its applications include:

    • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    • Biology: Employed in the study of enzyme inhibitors and as a tool in biochemical assays.

    • Medicine: Investigated for its potential use in drug discovery and development.

    • Industry: Utilized in the production of specialty chemicals and materials.

    Mechanism of Action

    The mechanism by which 4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride exerts its effects depends on the specific application. In general, the compound can act as an electrophile, reacting with nucleophiles to form various products. The molecular targets and pathways involved are determined by the specific reaction conditions and the nature of the nucleophile.

    Comparison with Similar Compounds

    4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride is unique due to its specific combination of substituents on the benzene ring and the presence of the sulfonyl chloride group. Similar compounds include:

    • 4-Bromo-2-methoxybenzene-1-sulfonyl chloride: Lacks the fluorine atom.

    • 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride: Lacks the bromine atom.

    • 2-Methoxybenzene-1-sulfonyl chloride: Lacks both the bromine and fluorine atoms.

    These compounds differ in their reactivity and the types of products they form, highlighting the uniqueness of this compound.

    Properties

    IUPAC Name

    4-bromo-5-fluoro-2-methoxybenzenesulfonyl chloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H5BrClFO3S/c1-13-6-2-4(8)5(10)3-7(6)14(9,11)12/h2-3H,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NHUNHVWVWOIQFW-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC(=C(C=C1S(=O)(=O)Cl)F)Br
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H5BrClFO3S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    303.53 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1443979-74-5
    Record name 4-bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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